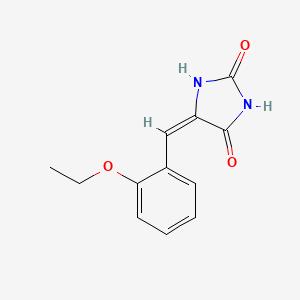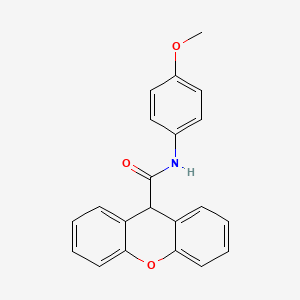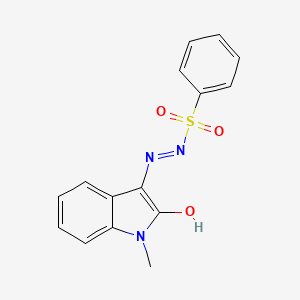![molecular formula C23H22N6O B5609909 4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5609909.png)
4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of pyrazole and pyridazine derivatives involves multistep reactions, including cyclocondensation, deprotonation, alkylation, and hydrazinolysis. These processes are designed to yield compounds with specific functional groups that contribute to their biological activity. The synthesis process emphasizes the importance of reaction conditions, such as the concentration of NaOH, reaction temperature, and choice of solvent, which significantly affect the yield and purity of the final product (Xinlin, 2007).
Molecular Structure Analysis
The molecular structure of pyrazole and pyridazine derivatives, including their isomers, is characterized by X-ray crystallography, revealing complex sheet and chain formations through hydrogen bonding. These structures exhibit polarized molecular-electronic configurations, crucial for understanding the compound's reactivity and interaction with biological targets (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents, leading to the formation of diverse derivatives with potential biological activities. These reactions include cyclocondensation with hydrazine hydrate, reaction with alkyl halides, and transformation into fused heterocyclic systems, demonstrating the compounds' versatility in chemical synthesis and the potential for generating a wide range of biological activities (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties, such as crystallinity, solubility, and melting points, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. The detailed analysis of molecular structures through spectroscopic methods, such as FT-IR and NMR, alongside DFT calculations, provides insights into the compounds' stability and reactivity (Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for forming derivatives, and interactions with biological targets, are crucial for the development of therapeutic agents. Molecular docking studies, combined with spectral and structural investigations, help predict the interaction of these compounds with biological targets, offering a basis for their potential antimicrobial and antiviral activities (Sivakumar et al., 2020).
Future Directions
The future directions for the study of “4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide” could include further exploration of its synthesis, structure, reactivity, mechanism of action, and biological activities. Additionally, its potential applications in pharmaceuticals and other fields could be investigated .
properties
IUPAC Name |
4-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)26-20-12-10-19(11-13-20)25-21-14-15-22(28-27-21)29-17-5-16-24-29/h1-3,5-7,10-17H,4,8-9H2,(H,25,27)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHDVBTVMHGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-3-methylpiperidine](/img/structure/B5609839.png)
![2-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5609846.png)
![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5609849.png)
![(4aR*,7aS*)-1-ethyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5609855.png)

![3-[({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5609892.png)
![3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5609899.png)
![N-((3S*,4R*)-4-(5-methyl-2-furyl)-1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5609921.png)

![N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5609929.png)
![N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide](/img/structure/B5609936.png)
![7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B5609949.png)
